amine](/img/structure/B13216071.png)
[6-(Benzyloxy)-3-oxohexyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-3-oxohexylamine is an organic compound that features a benzyloxy group attached to a hexyl chain with a ketone and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-3-oxohexylamine typically involves multiple steps, starting with the preparation of the benzyloxy group and its subsequent attachment to the hexyl chain. The key steps include:
Formation of Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable base and a halogenating agent.
Attachment to Hexyl Chain: The benzyloxy group is then attached to a hexyl chain that contains a ketone group. This can be done through a nucleophilic substitution reaction.
Introduction of Amine Group:
Industrial Production Methods
Industrial production of 6-(Benzyloxy)-3-oxohexylamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-3-oxohexylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-(Benzyloxy)-3-oxohexylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-3-oxohexylamine involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(Benzyloxy)-3-oxohexylamine
- 6-(Benzyloxy)-3-oxohexylamine
- 6-(Benzyloxy)-3-oxohexylamine
Uniqueness
6-(Benzyloxy)-3-oxohexylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-(methylamino)-6-phenylmethoxyhexan-3-one |
InChI |
InChI=1S/C14H21NO2/c1-15-10-9-14(16)8-5-11-17-12-13-6-3-2-4-7-13/h2-4,6-7,15H,5,8-12H2,1H3 |
InChI Key |
ZMAJVXYTMVWBBM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(=O)CCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazol-3-ol](/img/structure/B13215988.png)
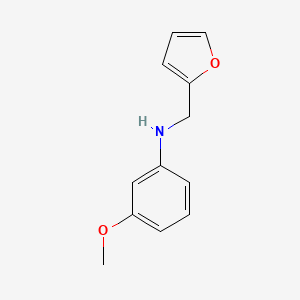

![2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13215999.png)
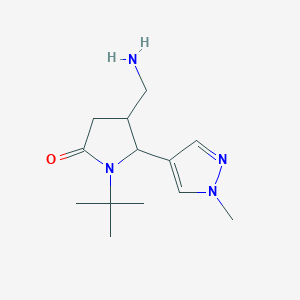
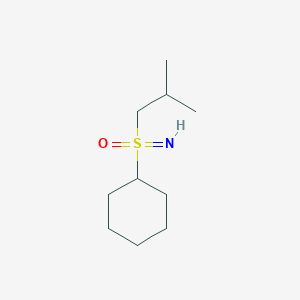
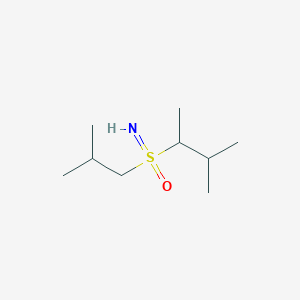
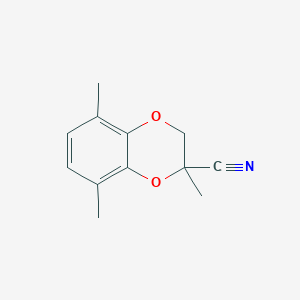
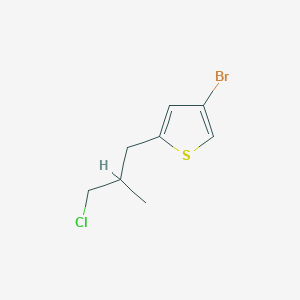

![2-Methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13216049.png)
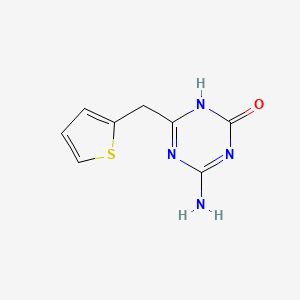

![1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13216062.png)
